N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known for their virtually unlimited synthetic and pharmacological potential, and have attracted the attention of many investigators seeking new biologically active substances for creating more effective and safer drugs .
Synthesis Analysis
An effective method was developed for the preparation and x-ray diffraction analysis of a similar compound, 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester . This compound is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound was analyzed using x-ray diffraction . This analysis is crucial for understanding the spatial structure of the compound, which can inform subsequent chemical modifications .
Chemical Reactions Analysis
The synthesis of thiazolo[3,2-a]pyrimidines often involves the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . The resulting compounds are characterized by a high frequency IR absorption band in the range of 1774-1754 cm-1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring .
Scientific Research Applications
Antimicrobial Activity Compounds synthesized from N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide have been shown to exhibit antimicrobial properties. Research by Gein et al. (2015) demonstrated that certain synthesized derivatives possess significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Gein et al., 2015).
Synthesis of Heterocyclic Compounds The compound and its analogs serve as key intermediates in the synthesis of various heterocyclic compounds with potential biological activities. Al-Thebeiti (2000) reported the preparation of new 2,7-disubstituted 5-amino-6,8-dicyano-2,3-dihydro-3-oxo thiazolo[3,2-a]pyridines, leading to polycyclic heterocycles containing condensed pyrimidine and triazine rings. These compounds were evaluated for antifungal properties, indicating their applicability in discovering new antifungal agents (M S al-Thebeiti, 2000).
Biological Evaluation and Synthesis Another study focused on the synthesis and biological evaluation of pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives. These compounds showed promising antimicrobial activity, which suggests their potential in antimicrobial therapy (H. Sayed et al., 2006).
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of pharmacological activity . They have been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines have been reported to exhibit antiviral properties , suggesting that they may interact with pathways related to viral replication or immune response.
Result of Action
Thiazolo[3,2-a]pyrimidines have been reported to exhibit a wide range of biological activities, including antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial effects .
Future Directions
Thiazolo[3,2-a]pyrimidines, due to their virtually unlimited synthetic and pharmacological potential, are an active area of research . They are being investigated for their potential in creating more effective and safer drugs . The development of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine is a promising future direction .
Properties
IUPAC Name |
N-cycloheptyl-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-11(15-9-5-3-1-2-4-6-9)10-12(19)16-14-17(13(10)20)7-8-21-14/h7-9,19H,1-6H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALRJIWHBAHHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(N=C3N(C2=O)C=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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